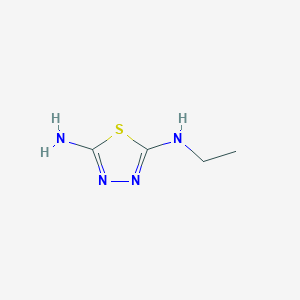
N-Ethyl-1,3,4-thiadiazole-2,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound containing nitrogen and sulfur atoms within its structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-1,3,4-thiadiazole-2,5-diamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl hydrazinecarbothioamide with an appropriate nitrile or isothiocyanate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-100°C to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
化学反应分析
Types of Reactions: N-Ethyl-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
科学研究应用
N-Ethyl-1,3,4-thiadiazole-2,5-diamine has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-Ethyl-1,3,4-thiadiazole-2,5-diamine involves its interaction with various molecular targets and pathways:
相似化合物的比较
1,3,4-Thiadiazole: The parent compound of the family, known for its broad spectrum of biological activities.
2-Amino-1,3,4-thiadiazole: Similar structure but with an amino group at the 2-position, exhibiting different reactivity and biological properties.
5-Methyl-1,3,4-thiadiazole: A methyl-substituted derivative with distinct chemical and biological characteristics.
Uniqueness of N-Ethyl-1,3,4-thiadiazole-2,5-diamine: this compound stands out due to its unique ethyl substitution, which imparts specific chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
生物活性
N-Ethyl-1,3,4-thiadiazole-2,5-diamine is a compound belonging to the 1,3,4-thiadiazole family, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is recognized for its significant pharmacological potential due to its structural properties. Compounds within this class exhibit a range of biological activities including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Anticonvulsant
- Antiviral
These activities are attributed to the presence of the thiadiazole ring, which enhances interaction with various biological targets such as proteins and nucleic acids .
The biological activity of this compound can be understood through several mechanisms:
- Inhibition of Tumor Growth : Studies have shown that derivatives of 1,3,4-thiadiazole exhibit antiproliferative effects against various cancer cell lines. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range against lung and colon cancer cells .
- Antimicrobial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For example, derivatives have been reported to possess minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin .
- Neuroprotective Effects : Some derivatives have been evaluated for their anticonvulsant properties in animal models. The neuroprotective activity is believed to arise from their ability to modulate ion channels and neurotransmitter systems .
Anticancer Activity
A study conducted on various 1,3,4-thiadiazole derivatives highlighted their potential as anticancer agents. For instance:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT116 (Colon) | 3.29 |
| Compound B | H460 (Lung) | 10 |
| Compound C | MCF-7 (Breast) | 5.0 |
These findings indicate that modifications to the thiadiazole structure can significantly enhance anticancer potency .
Antimicrobial Efficacy
The antimicrobial efficacy of this compound was evaluated against various pathogens:
The data suggest that certain derivatives possess stronger antimicrobial activity than conventional treatments.
Anti-inflammatory Properties
Research has also focused on the anti-inflammatory effects of thiadiazole derivatives. In vitro studies showed that these compounds could stabilize erythrocyte membranes and inhibit proteinase enzymes involved in inflammatory processes:
| Compound | Erythrocyte Stability (%) | Proteinase Inhibition (%) |
|---|---|---|
| A | 48.89 | 66.78 |
| B | 51.08 | 76.91 |
These metrics indicate a significant anti-inflammatory potential that warrants further investigation .
属性
IUPAC Name |
2-N-ethyl-1,3,4-thiadiazole-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4S/c1-2-6-4-8-7-3(5)9-4/h2H2,1H3,(H2,5,7)(H,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKWZTLHPKKOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C(S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













